



Application Notes and Protocols: 6-Carboxy-JF525 Protein Labeling

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Compound of Interest		
Compound Name:	6-Carboxy-JF5252	
Cat. No.:	B12371343	Get Quote

These application notes provide a detailed protocol for the covalent labeling of proteins with 6-Carboxy-JF525 NHS Ester, a bright and photostable yellow fluorescent dye suitable for a variety of applications in fluorescence microscopy.

Introduction

Janelia Fluor® 525 (JF525) is a yellow fluorescent dye belonging to the rhodamine class of fluorophores.[1] It is cell-permeable and well-suited for advanced imaging techniques such as confocal microscopy and super-resolution microscopy (SRM), including dSTORM.[1] The 6-Carboxy-JF525 derivative is functionalized with a carboxylic acid group, which is typically activated as an N-hydroxysuccinimidyl (NHS) ester for efficient labeling of primary amines on proteins.[1][2] This protocol details the conjugation of 6-Carboxy-JF525 NHS Ester to proteins.

The NHS ester reacts with primary amino groups, such as the ε -amino group of lysine residues, to form a stable amide bond.[2] The reaction is typically carried out in a slightly basic buffer to ensure the amino groups are deprotonated and thus reactive.[2]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.



Reagent/Material	Specifications	
6-Carboxy-JF525, NHS Ester	-	
Protein of Interest	Pure, > 1 mg/mL in amine-free buffer	
Anhydrous Dimethyl Sulfoxide (DMSO)	High-purity, molecular biology grade	
Carbonate-Bicarbonate Buffer	100 mM, pH 8.0-8.5	
Tris-HCl or Glycine Buffer	50-100 mM, pH 7.4	
Desalting Column	e.g., Zeba™ Spin desalting column or PD MiniTrap™ G-25	
Spectrophotometer	Capable of measuring absorbance at 280 nm and ~525 nm	

Experimental Protocol

This section outlines the step-by-step procedure for labeling your protein of interest with 6-Carboxy-JF525 NHS Ester.

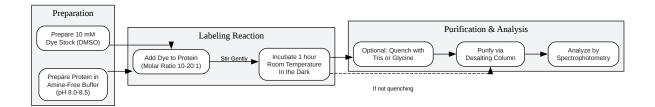
Preparation of Reagents

- Dye Stock Solution: Prepare a 10 mM stock solution of 6-Carboxy-JF525 NHS Ester in anhydrous DMSO. Vortex briefly to ensure the dye is fully dissolved.[2] Store any unused dye solution desiccated at -20°C, protected from light.
- Protein Solution: Prepare the protein to be labeled in an amine-free buffer, such as 100 mM carbonate-bicarbonate buffer, pH 8.0-8.25.[2] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.[2]

Protein Labeling Reaction

The following workflow diagram illustrates the key steps of the protein labeling protocol.





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Caption: Protein labeling workflow with 6-Carboxy-JF525 NHS Ester.

- Reaction Setup: While gently vortexing, add the calculated volume of the 10 mM dye stock solution to the protein solution. A typical starting molar ratio of dye to protein is 10-20:1.[2] It is recommended to test a few different ratios to optimize the labeling for your specific protein.
 [2]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2]
- Quenching (Optional): To stop the reaction, you can add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes at room temperature.

Purification

Remove the unreacted, excess dye from the labeled protein using a desalting column with an appropriate molecular weight cutoff (MWCO), following the manufacturer's instructions.[2]

Characterization of Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.



Spectrophotometric Measurements

- Dilute the purified protein-dye conjugate to a concentration where the absorbance at the dye's maximum absorbance wavelength is within the linear range of the spectrophotometer.
- Measure the absorbance at 280 nm (A280) and at the maximum absorbance wavelength of JF525 (~525 nm, Amax).[2]

Calculation of Degree of Labeling (DOL)

The following equations are used to calculate the protein concentration and the degree of labeling.

Corrected Protein Absorbance: Aprotein = A280 - (Amax × CF280)

Protein Concentration (Μ): [Protein] = Aprotein / εprotein

Dye Concentration (M): [Dye] = Amax / εdye

Degree of Labeling (DOL): DOL = [Dye] / [Protein]

Parameter	Symbol	Value for JF525
Maximum Absorbance Wavelength	λabs	525 nm
Maximum Emission Wavelength	λem	549 nm
Molar Extinction Coefficient	εdye	122,000 M-1cm-1
A280 Correction Factor	CF280	0.185

Storage

Store the labeled protein under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage. Aliquoting the labeled protein is recommended to avoid repeated freeze-thaw cycles.



Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Degree of Labeling	- Inactive NHS ester due to moisture Competing primary amines in the buffer Insufficient dye-to-protein ratio.	- Use fresh, anhydrous DMSO for dye stock Ensure the protein buffer is amine-free Increase the molar ratio of dye to protein.
Protein Precipitation	- High concentration of organic solvent (DMSO) Protein instability at the reaction pH.	- Keep the volume of added DMSO to a minimum (<10% of total volume) Confirm protein stability at pH 8.0-8.5.
High Background Fluorescence	- Incomplete removal of unreacted dye.	- Repeat the purification step or use a different purification method.

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References

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